molecular formula C8H7F3N2O B12813771 5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one CAS No. 713-42-8

5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

Cat. No.: B12813771
CAS No.: 713-42-8
M. Wt: 204.15 g/mol
InChI Key: OEYJIJUDQUPUAS-UHFFFAOYSA-N
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Description

5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one: is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by the presence of a trifluoromethyl group at the second position and a prop-2-enyl group at the fifth position of the pyrimidinone ring. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylpyrimidin-4,6-dione and prop-2-enyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The prop-2-enyl group is introduced at the fifth position of the pyrimidinone ring through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The trifluoromethyl and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-prop-2-enyl-2-methyl-1H-pyrimidin-6-one: Similar structure but lacks the trifluoromethyl group.

    5-prop-2-enyl-2-(difluoromethyl)-1H-pyrimidin-6-one: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

CAS No.

713-42-8

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

5-prop-2-enyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7F3N2O/c1-2-3-5-4-12-7(8(9,10)11)13-6(5)14/h2,4H,1,3H2,(H,12,13,14)

InChI Key

OEYJIJUDQUPUAS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(NC1=O)C(F)(F)F

Origin of Product

United States

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